molecular formula C12H24O3 B14079006 Ethyl 3-hydroxy-2-methyl-3-propylhexanoate CAS No. 100386-15-0

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate

Cat. No.: B14079006
CAS No.: 100386-15-0
M. Wt: 216.32 g/mol
InChI Key: KTLQNJQADPANGC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate is a branched-chain ester characterized by a hydroxyl group and two alkyl substituents (methyl and propyl) at the 3-position of the hexanoate backbone. Its molecular formula is C₁₂H₂₄O₃, with a molecular weight of 216.32 g/mol. The compound’s structure confers unique physicochemical properties, including polarity from the hydroxyl group and hydrophobicity from the propyl chain.

Properties

CAS No.

100386-15-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methyl-3-propylhexanoate

InChI

InChI=1S/C12H24O3/c1-5-8-12(14,9-6-2)10(4)11(13)15-7-3/h10,14H,5-9H2,1-4H3

InChI Key

KTLQNJQADPANGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(C)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-methyl-3-propylhexanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2-methyl-3-propylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ester derivatives or alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methyl-3-propylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares Ethyl 3-hydroxy-2-methyl-3-propylhexanoate with two related esters: Ethyl 3-hydroxy-3-methylhexanoate and Ethyl-3-methyl-2-hexenoate (data derived from and structural analysis).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₂H₂₄O₃ 216.32 2-methyl, 3-hydroxy, 3-propyl Ester, Hydroxyl
Ethyl 3-hydroxy-3-methylhexanoate C₉H₁₈O₃ 174.18 3-hydroxy, 3-methyl Ester, Hydroxyl
Ethyl-3-methyl-2-hexenoate C₉H₁₆O₂ 156.22 3-methyl, double bond at C2 Ester, Alkene
Key Observations:

Branching and Substituents: The target compound’s 3-propyl group increases steric bulk and hydrophobicity compared to Ethyl 3-hydroxy-3-methylhexanoate, which lacks this substituent. Ethyl-3-methyl-2-hexenoate is distinguished by an α,β-unsaturated ester (alkene at C2), enhancing electrophilicity and reactivity in conjugate additions .

Polarity and Solubility: The hydroxyl group in both this compound and Ethyl 3-hydroxy-3-methylhexanoate increases polarity, likely improving solubility in polar solvents like ethanol or ethyl acetate. Ethyl-3-methyl-2-hexenoate’s lack of a hydroxyl group reduces polarity, favoring solubility in nonpolar solvents.

Biological Activity

Ethyl 3-hydroxy-2-methyl-3-propylhexanoate is a compound with notable biological activity, primarily studied for its potential applications in the fields of flavoring and fragrance, as well as its therapeutic properties. This article delves into its biological activities, synthesizing findings from various studies, including case studies and research data.

Chemical Characteristics

This compound has the molecular formula C12H24O3C_{12}H_{24}O_3. It is characterized by a longer carbon chain and specific functional groups that contribute to its sensory properties. The compound is a colorless liquid and is often utilized as a flavoring agent in the food industry .

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related compounds demonstrated selective inhibition of colon cancer cell proliferation through mechanisms involving the HSP90 and TRAP1 signaling pathways. Specifically, certain derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating their potential as targeted cancer therapies .

Flavor Release Mechanisms

Research has also explored the compound's role in flavor release from food matrices. A study focused on how different concentrations of ethyl esters, including this compound, affected the volatile aroma profile during consumption. The findings suggested that this compound could enhance flavor perception due to its unique structure, which influences how flavors are released and perceived by consumers .

Case Studies

  • Flavoring Agent in Chewing Gum : A controlled study investigated the release of odorants from chewing gum containing this compound. The results showed that this compound significantly contributed to the overall aroma profile, enhancing consumer experience during chewing .
  • Antitumor Activity : A series of experiments assessed the cytotoxic effects of various compounds against cancer cell lines. This compound was included in a broader screening of over 65,000 compounds, where it displayed promising activity against tumor cell formation in three-dimensional cultures .

Research Findings

Study Focus Findings
El Rayes et al. (2020)Anticancer activityCompounds similar to this compound showed IC50 values between 0.12 mg/mL and 0.81 mg/mL against HCT-116 cells .
Flavor Release StudySensory propertiesDemonstrated enhanced flavor release characteristics when included in food products .
Tumor Growth InhibitionCytotoxicity screeningIdentified as a candidate in a large-scale screen for tumor-specific agents .

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